2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one
Overview
Description
2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, also known as 2-Bromo-1-phenylethanone, is a synthetic organic compound that has been widely used in scientific research. It is a colorless liquid with a melting point of -10°C and a boiling point of 100°C. The compound has a molecular weight of 286.28 g/mol and a molar mass of 286.28 g/mol. It is soluble in most organic solvents and is relatively stable in air.
Scientific Research Applications
Antioxidant Properties
- Antioxidant Activity: Compounds similar to 2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one, such as bromophenols isolated from marine algae, have shown significant antioxidant properties, exhibiting radical-scavenging activity (Li, Li, Ji, & Wang, 2007).
Chemical Synthesis and Characterization
- Synthesis and Biological Evaluation: Research has involved the synthesis and characterization of bromo-substituted compounds, demonstrating their potential in biological applications (Sherekar, Kakade, & Padole, 2021).
- Formation of Haloetherification Products: Studies have investigated the cooperative action of hydrogen and halogen bonding in the formation of haloetherification products, relevant for understanding the chemical behavior of similar bromo-substituted compounds (Asgarova et al., 2019).
Polymeric Materials
- Liquid Crystalline Polyethers Synthesis: Compounds structurally similar to this compound have been used in the synthesis and characterization of liquid crystalline polyethers, contributing to materials science (Percec & Zuber, 1992).
Bromo-substituted Compound Applications
- Controlled Molecular Architecture: Bromo-substituted compounds have been utilized in the creation of polymers with controlled molecular architecture, showcasing the versatility of these compounds in advanced material synthesis (Hawker & Fréchet, 1990).
- Biotransformation Studies: The biotransformation of butylated hydroxytoluene (BHT) to BHT-quinone methide in rats highlights the metabolic pathways of bromo-substituted compounds (Tajima, Yamamoto, & Mizutani, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can serve as an intermediate in organic synthesis and pharmaceutical synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Biochemical Pathways
Given its role as an intermediate in organic and pharmaceutical synthesis , it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in.
Result of Action
Given its role as an intermediate in organic and pharmaceutical synthesis , its effects would likely be determined by the specific reactions it is involved in and the resulting compounds formed.
properties
IUPAC Name |
2-bromo-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO2/c1-15(2,3)11-7-10(13(18)9-17)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPXQSLSPUBZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346892 | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14386-64-2 | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxy-phenyl )-ethanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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